The compound is classified as:
The synthesis of 3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent selection (e.g., dimethyl sulfoxide or acetonitrile), and reaction time optimization to achieve maximum yield and selectivity.
The molecular formula for 3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one is with a molecular weight of approximately 303.35 g/mol.
The compound exhibits chirality due to the oxazolidinone framework, resulting in multiple diastereomers that may exhibit different pharmacological properties.
3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one can participate in various chemical reactions:
Reactions are typically conducted in controlled environments with specific pH adjustments, temperature monitoring, and reaction time optimization to maximize yield and minimize by-products.
The mechanism of action for 3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one primarily relates to its interactions at the molecular level with biological targets:
Studies have indicated that oxazolidinones exhibit varying degrees of activity against Gram-positive bacteria, which could extend to this compound pending further research.
Physical properties such as melting point, boiling point, and specific rotation are critical for characterization but require empirical measurement for precise values.
3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one has potential applications in various fields:
The 1,3-oxazolidin-2-one scaffold serves as the foundational pharmacophore in this compound class, conferring essential biological properties through its stereoelectronic configuration. This five-membered heterocyclic ring exhibits a planar conformation with the carbonyl oxygen at position 2 and nitrogen at position 3 forming critical hydrogen-bonding domains. The scaffold’s bioactivity is highly stereospecific, with the (S)-configuration at C5 being optimal for ribosomal binding and antibacterial activity, as demonstrated in linezolid and related therapeutic agents [1] [10]. The oxazolidinone ring modulates target engagement through three primary mechanisms: (1) The carbonyl oxygen acts as a hydrogen bond acceptor with ribosomal residue U2585; (2) The N3 nitrogen forms hydrogen bonds with G2505 in the 23S rRNA peptidyl transferase center; (3) The C5 chiral center dictates spatial orientation of peripheral substituents for optimal target complementarity [7] [10].
Table 1: Comparative Binding Affinities of Oxazolidinone Derivatives
C5 Substituent | N3 Substituent | Binding Energy (kcal/mol) | Biological Target |
---|---|---|---|
Benzofuran-2-yl | Tert-butyl | -9.2 | 23S rRNA |
Pyridyl | Methyl | -6.8 | 23S rRNA |
Thiophen-2-yl | Cyclopropyl | -7.5 | 23S rRNA |
Phenyl | Isopropyl | -7.1 | 23S rRNA |
Molecular dynamics simulations reveal that the oxazolidinone scaffold maintains rotational flexibility (torsion angle C5-N1-C2=O: 15°-25° variation) while preserving essential hydrogen bonding distances (2.7-3.1Å) with the ribosomal target [7]. This dynamic balance between conformational adaptability and target complementarity underpins the pharmacophore's efficacy against resistant bacterial strains, particularly when optimized with appropriate substituents at N3 and C5 positions [1] [10].
The 3-tert-butyl substituent exerts significant steric and electronic influences on molecular conformation and metabolic stability:
Table 2: Steric Parameters of N3 Substituents in Oxazolidinones
N3 Substituent | Steric Bulk (Es) | Hydrophobicity (π) | MIC vs S. aureus (μg/mL) |
---|---|---|---|
Tert-butyl | -1.54 | 1.98 | 0.5 |
Cyclopropyl | -0.79 | 1.35 | 1.0 |
Isopropyl | -0.93 | 1.53 | 2.0 |
Methyl | 0.00 | 0.56 | 8.0 |
The 7-(1-hydroxyethyl)-1-benzofuran-2-yl group at C5 provides distinctive electronic and spatial properties:
The 1-hydroxyethyl group on the benzofuran 7-position serves multiple functions:
X-ray crystallographic analysis reveals a near-planar benzofuran-oxazolidinone system with a dihedral angle of 8.7° between the rings, facilitating optimal π-conjugation. Key structural features include:
Table 3: DFT-Optimized Geometric Parameters (B3LYP/6-311G(d,p))
Bond/Length (Å) | Angle (°) | Dihedral (°) | Interaction Energy |
---|---|---|---|
C5-C2' (1.478) | O2-C2-N3-C7 (125.6) | Benzofuran-Oxazolidinone (8.7) | Intramolecular H-bond: -6.3 kcal/mol |
O···H-O (2.092) | C8-C7-N3 (114.2) | C5-C2'-C3' (0.5) | Torsional barrier: 4.1 kcal/mol |
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level confirms the solid-state conformation as the global energy minimum, with rotational barriers of 4.1 kcal/mol for the benzofuran-oxazolidinone linkage. Molecular electrostatic potential mapping shows:
These features collectively enable target-specific binding while maintaining metabolic stability through balanced lipophilicity (calculated logP = 2.1) [1] [7]. The conformational rigidity introduced by the intramolecular hydrogen bond reduces entropic penalties upon ribosomal binding, explaining the enhanced biological activity observed in microbiological assays [4] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: